molecular formula C8H5ClF2O B045447 2'-Chloro-4',5'-difluoroacetophenone CAS No. 121872-94-4

2'-Chloro-4',5'-difluoroacetophenone

Cat. No. B045447
M. Wt: 190.57 g/mol
InChI Key: BNODNMUCMFITCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Chloro-4',5'-difluoroacetophenone can be achieved through various methods, demonstrating the compound's accessibility for research and industrial applications. For instance, a non-ozone-depleting substance (ODS) based preparation of a similar compound, 2-chloro-2,2-difluoroacetophenone, was accomplished using 2,2,2-trifluoroacetophenone as the starting material, yielding a good difluorocarbene reagent for further chemical reactions (Zhang, Zheng, & Hu, 2006).

Molecular Structure Analysis

The molecular structure of 2'-Chloro-4',5'-difluoroacetophenone and its derivatives has been extensively studied, including investigations into their electronic and spectroscopic properties. For example, the molecular structure, spectroscopic analysis (FTIR, FT-Raman, 13C and 1H NMR, UV), polarizability, and first-order hyperpolarizability, as well as HOMO-LUMO analysis of a related compound, 2,4-difluoroacetophenone, were examined, providing valuable insights into the electronic structure and reactivity of these compounds (Jeyavijayan, 2015).

Chemical Reactions and Properties

2'-Chloro-4',5'-difluoroacetophenone participates in a variety of chemical reactions, underscoring its versatility in organic synthesis. A notable reaction is its use as a difluorocarbene source, facilitating the synthesis of aryl difluoromethyl ethers through reactions with phenol derivatives. This method provides an environmentally friendly alternative to traditional difluoromethylating approaches, showcasing the compound's utility in sustainable chemistry practices (Zhang, Zheng, & Hu, 2006).

Physical Properties Analysis

The physical properties of 2'-Chloro-4',5'-difluoroacetophenone, including its boiling point, melting point, and solubility in various solvents, are critical for its application in chemical syntheses. Although specific studies on these properties were not directly found in the provided references, they are typically determined through standard experimental procedures in chemistry, facilitating the compound's use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 2'-Chloro-4',5'-difluoroacetophenone, such as its reactivity with nucleophiles, electrophiles, and its behavior under different chemical conditions, are fundamental to its applications in organic synthesis. The compound's ability to act as a difluorocarbene source is a key aspect of its chemical properties, enabling the formation of various difluoromethylated products with potential applications in medicinal chemistry and materials science (Zhang, Zheng, & Hu, 2006).

Scientific Research Applications

Application 1: Synthesis of Fluconazole

  • Summary of Application : 2’-Chloro-4’,5’-difluoroacetophenone is used in the synthesis of fluconazole, a first-generation bis-triazole antifungal medicine commonly used to treat invasive fungal infections, including candidiasis .
  • Methods of Application : A continuous, two-reactor, three-step synthesis of fluconazole from 2’-Chloro-4’,5’-difluoroacetophenone was achieved with no intermediate purification. The synthesis has been successfully demonstrated on a Vapourtec commercial flow chemistry system .
  • Results or Outcomes : The development of a flow chemistry approach to the anti-fungal fluconazole is described. This process is guided by Wu’s strategy, where one of the 1,2,4-triazole groups is introduced by opening of an epoxide with 1,2,4-triazole .

Application 2: Difluoromethylation of Phenol Derivatives

  • Summary of Application : 2’-Chloro-4’,5’-difluoroacetophenone acts as a good difluorocarbene reagent, which readily reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
  • Methods of Application : A novel and non-ODS-based (ODS = ozone-depleting substance) preparation of 2’-Chloro-4’,5’-difluoroacetophenone was achieved in high yield by using 2,2,2-trifluoroacetophenone as the starting material .
  • Results or Outcomes : This new and easy-to-handle synthetic methodology offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .

Application 3: Synthesis of Difluorinated Chalcones

  • Summary of Application : 2’,4’-Difluoroacetophenone, a derivative of 2’-Chloro-4’,5’-difluoroacetophenone, is used as a starting reagent in the synthesis of difluorinated chalcones .
  • Results or Outcomes : The synthesis of difluorinated chalcones was successfully achieved .

Application 4: Preparation of 2,5-Difluorostyrene

  • Summary of Application : 2’,5’-Difluoroacetophenone, a derivative of 2’-Chloro-4’,5’-difluoroacetophenone, has been used in the preparation of 2,5-difluorostyrene .
  • Results or Outcomes : The preparation of 2,5-difluorostyrene was successfully achieved .

Application 5: Synthesis of Allyl Alcohol

  • Summary of Application : 2-Chloro-2’,4’-difluoroacetophenone, a derivative of 2’-Chloro-4’,5’-difluoroacetophenone, was used in the synthesis of allyl alcohol .
  • Results or Outcomes : The synthesis of allyl alcohol was successfully achieved .

Application 6: Difluoromethylation of Phenol Derivatives

  • Summary of Application : 2’-Chloro-4’,5’-difluoroacetophenone acts as a good difluorocarbene reagent, which readily reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
  • Methods of Application : A novel and non-ODS-based (ODS = ozone-depleting substance) preparation of 2’-Chloro-4’,5’-difluoroacetophenone was achieved in high yield by using 2,2,2-trifluoroacetophenone as the starting material .
  • Results or Outcomes : This new and easy-to-handle synthetic methodology offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .

Safety And Hazards

The compound is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals .

properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNODNMUCMFITCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371399
Record name 2'-Chloro-4',5'-difluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4',5'-difluoroacetophenone

CAS RN

121872-94-4
Record name 2'-Chloro-4',5'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-4',5'-difluoroacetophenone
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Synthesis routes and methods I

Procedure details

23.6 g (0.3 mol) of acetyl chloride was added to a mixture comprising 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of aluminum chloride at a temperature of from 20° to 40° C. Then, the mixture was stirred at 120° C. for two hours. While still being hot, the mixture was poured on 250 g of ice, and the separated oil was extracted with ethylene chloride. The extract was neutralized and washed with water, and the solvent was distilled off under reduced pressure to obtain 31.2 g (yield: 82%) of 2-chloro-4,5-difluoroacetophenone. This compound was analyzed, and the analytical values were as follows.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the process disclosed in EP-A2-303,291, 2-chloro-4,5-difluorobenzoic acid is prepared by acylating 1-chloro-3,4-difluorobenzene to give 2-chloro-4,5-difluoroacetophenone with a yield of 82% of theory and then oxidizing with sodium hypochlorite to 2-chloro-4,5-difluorobenzoic acid in a yield of 85.1% of theory. The total yield of this process thus only amounts to about 70% of theory, relative to the 1-chloro-3,4-difluorobenzene as the starting material. It is further a disadvantage of this process that, according to the illustrative example, the acylation must be carried out at a temperature of 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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